5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the indole ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Pyridine Ring Formation: Formation of the tetrahydropyridinyl group through cyclization reactions involving appropriate precursors and catalysts.
Coupling Reaction: Coupling of the nitro-indole intermediate with the tetrahydropyridinyl group under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design and development.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tetrahydropyridinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitroindole: Lacks the tetrahydropyridinyl group, resulting in different chemical and biological properties.
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the nitro and tetrahydropyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMINZNPVBXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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